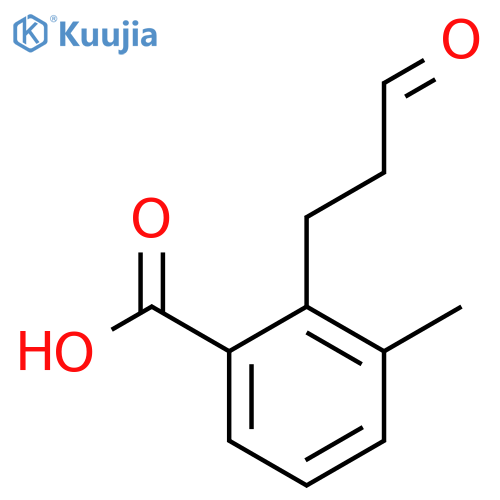

Cas no 1467773-85-8 (2-(3-Oxopropyl)-3-methylbenzoic acid)

1467773-85-8 structure

商品名:2-(3-Oxopropyl)-3-methylbenzoic acid

CAS番号:1467773-85-8

MF:C11H12O3

メガワット:192.211183547974

CID:5005745

2-(3-Oxopropyl)-3-methylbenzoic acid 化学的及び物理的性質

名前と識別子

-

- 2-(3-Oxopropyl)-3-methylbenzoic acid

- 3-Methyl-2-(3-oxopropyl)benzoic acid

-

- インチ: 1S/C11H12O3/c1-8-4-2-5-10(11(13)14)9(8)6-3-7-12/h2,4-5,7H,3,6H2,1H3,(H,13,14)

- InChIKey: UDEYIMHACFQFSS-UHFFFAOYSA-N

- ほほえんだ: OC(C1=CC=CC(C)=C1CCC=O)=O

計算された属性

- 水素結合ドナー数: 1

- 水素結合受容体数: 3

- 重原子数: 14

- 回転可能化学結合数: 4

- 複雑さ: 213

- トポロジー分子極性表面積: 54.4

- 疎水性パラメータ計算基準値(XlogP): 1.5

2-(3-Oxopropyl)-3-methylbenzoic acid 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| Alichem | A010008478-500mg |

3-Methyl-2-(3-oxopropyl)benzoic acid |

1467773-85-8 | 97% | 500mg |

782.40 USD | 2021-07-06 | |

| Alichem | A010008478-1g |

3-Methyl-2-(3-oxopropyl)benzoic acid |

1467773-85-8 | 97% | 1g |

1,534.70 USD | 2021-07-06 | |

| Alichem | A010008478-250mg |

3-Methyl-2-(3-oxopropyl)benzoic acid |

1467773-85-8 | 97% | 250mg |

504.00 USD | 2021-07-06 |

2-(3-Oxopropyl)-3-methylbenzoic acid 関連文献

-

Krešimir Molčanov,Marijana Jurić,Biserka Kojić-Prodić Dalton Trans., 2013,42, 15756-15765

-

Yaqi Chen,Tao Li,Shiyan Cheng,Jinghui Wang,Yibing Zhao,Chuanliu Wu Org. Biomol. Chem., 2017,15, 1921-1929

-

Juan David Serna-Salazar,Jorge Mahecha-Gómez Phys. Chem. Chem. Phys., 2000,2, 4061-4065

-

Yu Tang,Jian Dou,Christopher M. Andolina,Yuting Li,Hongbin Ma,Stephen D. House,Xiaoyan Zhang,Judith Yang,Franklin (Feng) Tao Phys. Chem. Chem. Phys., 2018,20, 6440-6449

-

Alain Mayer,Adrian Häberli,Christian J. Leumann Org. Biomol. Chem., 2005,3, 1653-1658

1467773-85-8 (2-(3-Oxopropyl)-3-methylbenzoic acid) 関連製品

- 1804912-51-3(2-(Aminomethyl)-4-bromo-6-(difluoromethyl)-3-fluoropyridine)

- 2580094-99-9(rac-(3R,4R)-1-(benzyloxy)carbonyl-4-fluoropyrrolidine-3-carboxylic acid)

- 1804809-68-4(4-(Fluoromethyl)-6-hydroxy-3-methoxy-2-(trifluoromethoxy)pyridine)

- 1020502-96-8(3-[4-(2-chlorobenzoyl)piperazin-1-yl]-6-(3,5-dimethyl-1H-pyrazol-1-yl)pyridazine)

- 89837-18-3(1H-INDEN-1-ONE, 2,3-DIHYDRO-6-METHOXY-4-METHYL-)

- 2246677-65-4((4-(Pivalamidomethyl)phenyl)boronic acid)

- 2024616-78-0(Tert-butyl 4-(4-amino-5-nitropyridin-2-yl)piperazine-1-carboxylate)

- 2137682-01-8(3-Piperidinamine, N,N-dimethyl-1-(3-methyl-3-azetidinyl)-)

- 264193-19-3(3-(2-methylphenyl)pentan-3-ol)

- 481053-42-3(N-(2,2-Dimethoxyethyl)-4-nitrobenzamide)

推奨される供給者

江苏科伦多食品配料有限公司

ゴールドメンバー

中国のサプライヤー

試薬

Nantong Boya Environmental Protection Technology Co., Ltd

ゴールドメンバー

中国のサプライヤー

大量

Hubei Rhino Pharmaceutical Tech Co.,Ltd.

ゴールドメンバー

中国のサプライヤー

試薬

Hebei Ganmiao New material Technology Co., LTD

ゴールドメンバー

中国のサプライヤー

大量

上海帛亦医药科技有限公司

ゴールドメンバー

中国のサプライヤー

試薬